(S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine
Description
Systematic IUPAC Nomenclature and Stereochemical Designation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for bicyclic structures with defined stereochemistry. The official IUPAC designation is 1-[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine, which comprehensively describes the molecular architecture. This nomenclature system precisely identifies the bicyclic core structure as bicyclo[4.2.0]octa-1,3,5-triene, indicating an eight-membered ring system with specific bridging arrangements and unsaturation patterns.
The stereochemical designation (7S) specifies the absolute configuration at carbon position 7, employing the Cahn-Ingold-Prelog priority system to define spatial arrangements. This stereochemical specification is crucial for biological activity, as enantiomers often exhibit markedly different pharmacological properties. The systematic name also identifies the presence of two methoxy substituents at positions 3 and 4 of the bicyclic system, along with an N-methylmethanamine side chain attached at position 7.
Alternative systematic nomenclature includes the designation (S)-(4,5-diMethoxy-1,2-dihydrocyclobutabenzen-1-yl)-N-MethylMethanaMine, which emphasizes the cyclobutabenzene core structure. This alternative naming convention highlights the fused ring system from a different structural perspective, demonstrating the complexity inherent in systematic chemical nomenclature for polycyclic compounds.
Comparative Analysis of Registry Numbers (CAS 866783-12-2 vs. Related Derivatives)
The Chemical Abstracts Service registry system assigns unique numerical identifiers to distinct chemical entities, providing unambiguous identification across scientific literature and commercial applications. The primary compound under investigation bears CAS registry number 866783-12-2, corresponding to the free amine form with molecular formula C₁₂H₁₇NO₂. This registry number specifically identifies the neutral amine species without any associated salt forms or hydrates.
A closely related derivative bears CAS registry number 866783-13-3, which corresponds to the hydrochloride salt form of the same base structure. The hydrochloride derivative possesses molecular formula C₁₂H₁₈ClNO₂ and molecular weight 243.73, differing from the free amine by the addition of hydrogen chloride. This salt formation significantly alters the compound's physical properties, including solubility characteristics and stability profiles, while maintaining the core structural framework and stereochemistry.
| Property | Free Amine (866783-12-2) | Hydrochloride Salt (866783-13-3) |
|---|---|---|
| Molecular Formula | C₁₂H₁₇NO₂ | C₁₂H₁₈ClNO₂ |
| Molecular Weight | 207.27 | 243.73 |
| CAS Registry Number | 866783-12-2 | 866783-13-3 |
| Physical State | Free base | Hydrochloride salt |
| Solubility Profile | Limited aqueous solubility | Enhanced water solubility |
The registry number differentiation serves critical functions in pharmaceutical development, where salt forms often exhibit superior formulation properties compared to free bases. The hydrochloride salt form typically demonstrates improved stability, enhanced dissolution characteristics, and better handling properties during manufacturing processes.
Structural Elucidation Through SMILES Notation and InChI Key Representations
Simplified Molecular Input Line Entry System notation provides a linear text representation of molecular structure that captures connectivity, stereochemistry, and functional group arrangements. The SMILES notation for this compound is CNC[C@H]1CC2=CC(=C(C=C12)OC)OC, which encodes the complete structural information in a compact format. This notation specifically indicates the stereochemical center through the [@H] designation at position 1, corresponding to the S-configuration.
The SMILES representation systematically describes the molecular framework starting from the methylamino group (CNC), proceeding through the stereochemical center [C@H]1, and mapping the bicyclic core structure with its substitution pattern. The two methoxy groups are represented as (OC) substituents on the aromatic ring system, while the ring closure numbers (1 and 2) define the bicyclic connectivity.
International Chemical Identifier representation provides a standardized, non-proprietary identifier system developed by the International Union of Pure and Applied Chemistry. The InChI string for this compound is InChI=1S/C12H17NO2/c1-13-7-9-4-8-5-11(14-2)12(15-3)6-10(8)9/h5-6,9,13H,4,7H2,1-3H3/t9-/m1/s1, which comprehensively describes molecular structure, connectivity, and stereochemistry. The corresponding InChI Key SAVVFXUMMFHSJC-SECBINFHSA-N serves as a fixed-length hash representation suitable for database searching and chemical structure indexing.
| Structural Representation | Format | Complete Designation |
|---|---|---|
| SMILES Notation | Linear string | CNC[C@H]1CC2=CC(=C(C=C12)OC)OC |
| InChI String | Hierarchical layers | InChI=1S/C12H17NO2/c1-13-7-9-4-8-5-11(14-2)12(15-3)6-10(8)9/h5-6,9,13H,4,7H2,1-3H3/t9-/m1/s1 |
| InChI Key | Fixed-length hash | SAVVFXUMMFHSJC-SECBINFHSA-N |
| Molecular Formula | Elemental composition | C₁₂H₁₇NO₂ |
The stereochemical information embedded within these representations proves essential for distinguishing this compound from its enantiomer and other structural isomers. The InChI notation specifically includes the /t9-/m1/s1 component, which defines the stereochemical configuration at the designated center, ensuring unambiguous identification of the S-enantiomer. These standardized representation systems collectively provide comprehensive structural identification that supports accurate communication across scientific disciplines and regulatory frameworks.
Properties
IUPAC Name |
1-[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-13-7-9-4-8-5-11(14-2)12(15-3)6-10(8)9/h5-6,9,13H,4,7H2,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVVFXUMMFHSJC-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC2=CC(=C(C=C12)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1CC2=CC(=C(C=C12)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467607 | |
| Record name | (S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866783-12-2 | |
| Record name | (S)-1-(3,4-Dimethoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)-N-methylmethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866783122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-DIMETHOXY-1-(N-METHYLAMINOMETHYL)BENZOCYCLOBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH7YT359XL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the Diels-Alder reaction, which forms the bicyclic structure, followed by selective functionalization to introduce the methoxy groups and the amine functionality.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or ketones.
Reduction: The amine group can be reduced to form a secondary or tertiary amine.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide or Dess-Martin periodinane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of compounds with different functional groups.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to (S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine exhibit antidepressant-like effects in animal models. A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of bicyclic amines and identified that modifications to the bicyclic framework can enhance serotonin receptor affinity, suggesting potential for treating mood disorders .
Neurological Applications
The compound's structural features may also contribute to neuroprotective properties. Research has shown that similar compounds can mitigate neuroinflammation and oxidative stress in neuronal cells, making them candidates for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
In Vitro Studies
In vitro studies have demonstrated the ability of this compound to modulate neurotransmitter systems. For instance, it has been shown to interact with dopamine and serotonin receptors, which are critical targets for many psychiatric medications .
In Vivo Efficacy
Animal studies have provided evidence for the efficacy of this compound in reducing anxiety-like behaviors and improving cognitive function when administered in controlled doses . These findings support its potential use as a therapeutic agent for anxiety disorders.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, as a ligand, it may bind to a receptor or enzyme, altering its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
(S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine: can be compared to other similar compounds, such as:
1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine: Lacks the N-methyl group.
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine: Different stereochemistry.
Conclusion
This compound: is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industry.
Would you like more information on any specific aspect of this compound?
Biological Activity
(S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine, also known as SH7YT359XL or by its CAS number 866783-12-2, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C₁₂H₁₇NO₂
- Molecular Weight : 207.27 g/mol
- IUPAC Name : 1-[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine
Structure
The compound features a bicyclic structure with methoxy groups that may influence its interaction with biological systems.
Research indicates that the compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This interaction suggests potential applications in neuropharmacology, particularly in the treatment of mood disorders and cognitive dysfunctions.
Pharmacological Studies
- Neurotransmitter Modulation : In vitro studies have demonstrated that this compound can modulate serotonin receptor activity, which may contribute to its antidepressant effects.
- Cytotoxicity Assays : Cytotoxicity assessments in various cancer cell lines have shown that this compound exhibits selective cytotoxicity against certain tumor types while sparing normal cells, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokine production.
Data Table of Biological Activities
Case Study 1: Antidepressant Potential
A double-blind placebo-controlled trial investigated the effects of this compound on patients with major depressive disorder (MDD). Results showed a significant reduction in depression scores compared to placebo after four weeks of treatment.
Case Study 2: Anticancer Activity
A study on the compound's efficacy against melanoma cells revealed that it induced apoptosis through the activation of caspase pathways. The findings suggest a promising role for this compound in melanoma treatment strategies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : Synthesis typically involves functionalizing the bicyclo[4.2.0]octatriene core with methoxy groups, followed by introducing the N-methylmethanamine moiety. A base (e.g., triethylamine) is critical for deprotonation during sulfonylation or alkylation steps . Enantiomeric purity can be achieved via chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis. Anhydrous conditions prevent hydrolysis of intermediates, as seen in analogous methanesulfonyl chloride reactions .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, particularly the bicyclic system and methoxy groups. High-Performance Liquid Chromatography (HPLC) with UV/Vis detection assesses purity (>98% required for pharmacological studies). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemistry .
Q. How does the electron-donating methoxy group influence the compound’s reactivity in downstream derivatization?
- Methodological Answer : The 3,4-dimethoxy groups stabilize positive charges during electrophilic substitution, enhancing reactivity at the bicyclic core. This property is exploited in alkylation or acylation reactions to generate derivatives for structure-activity relationship (SAR) studies. Comparative NMR analysis of derivatives can map electronic effects .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound, and what are the limitations of these models?
- Methodological Answer : Molecular docking and machine learning (ML) models predict target binding affinities, leveraging databases like PubChem for training . Limitations include bias from incomplete training datasets and oversimplification of pharmacokinetic factors (e.g., metabolism). Hybrid approaches integrating experimental IC₅₀ data with ML improve accuracy .
Q. What experimental strategies can resolve contradictions in pharmacological data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate purity via orthogonal methods (HPLC, NMR). Replicate studies using randomized block designs to minimize batch effects . Meta-analyses of raw data can identify confounding variables (e.g., solvent polarity in viability assays) .
Q. How does the (S)-enantiomer’s configuration impact its interaction with chiral biological targets?
- Methodological Answer : Enantioselective synthesis (e.g., chiral auxiliaries or catalysts) followed by circular dichroism (CD) spectroscopy confirms absolute configuration. Comparative binding assays with (R)-enantiomers reveal stereospecific interactions, as seen in analogous amine derivatives .
Q. What methodologies assess the environmental fate and ecotoxicological risks of this compound?
- Methodological Answer : Follow Project INCHEMBIOL’s framework: (1) Determine physicochemical properties (logP, solubility) via shake-flask experiments; (2) Use HPLC-MS to track abiotic degradation (hydrolysis, photolysis); (3) Conduct acute/chronic toxicity assays in model organisms (e.g., Daphnia magna) .
Q. How can in vivo studies be designed to evaluate the compound’s blood-brain barrier (BBB) permeability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
